AD80

Description

Structure

3D Structure

Properties

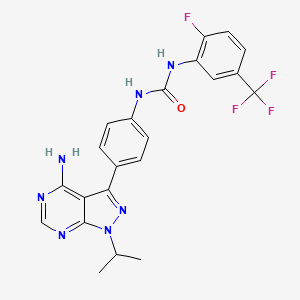

IUPAC Name |

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYORWDWRQMVGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AD80 is an investigational multikinase inhibitor demonstrating significant antineoplastic activity across a range of cancer cell types, including colorectal, pancreatic, and acute leukemia.[1][2][3] By simultaneously targeting several critical signaling pathways implicated in tumor growth, proliferation, and survival, this compound presents a promising polypharmacological approach to cancer therapy.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on key signaling cascades, summarizing available quantitative data, outlining experimental methodologies, and visualizing the affected pathways.

Core Mechanism of Action

This compound functions as a multikinase inhibitor, strategically designed to disrupt multiple oncogenic signaling pathways. Its primary mechanism involves the inhibition of key kinases within the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently dysregulated in various cancers.[1][6] Notably, this compound was developed to inhibit downstream effectors of mTOR without directly targeting mTOR itself, a strategy aimed at preventing feedback reactivation of the MAPK pathway.[2]

The known molecular targets of this compound include:

-

p38 MAPK[2]

Cellular Effects of this compound in Cancer Cells

Treatment of cancer cells with this compound elicits a range of anti-cancer effects, including:

-

Reduced Cell Viability and Proliferation: this compound has been shown to decrease the viability and clonogenic potential of colorectal, pancreatic, and acute leukemia cancer cells.[1][2][3][6][7]

-

Induction of Apoptosis: The compound promotes programmed cell death, as evidenced by the cleavage of PARP1, a key marker of apoptosis.[1][2][3][6][7]

-

Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest in colorectal cancer cells.[1]

-

DNA Damage: Increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, is observed in cells treated with this compound.[1][2][3][6][7]

-

Induction of Mitotic Catastrophe and Autophagy: In pancreatic cancer cells, this compound has been observed to induce mitotic aberrations, polyploidy, and autophagy.[2][7]

-

Modulation of Key Signaling Proteins: this compound treatment leads to the reduced phosphorylation of S6 ribosomal protein (S6RP) and histone H3, and in acute leukemia cells, it reduces the expression of survivin and STMN1.[2][3][7]

Quantitative Data

The following table summarizes the available quantitative data for this compound's effect on cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Incubation Time |

| KU812 | Chronic Myeloid Leukemia | MTT | IC50 | 0.3 | 72h |

| Ba/F3 BCR::ABL1T315I | Murine Chronic Myeloid Leukemia | MTT | IC50 | ~0.3 | 72h |

Data extracted from a conference abstract on the effects of this compound on CML cell models.[8]

Signaling Pathways Targeted by this compound

The following diagrams illustrate the key signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's mechanism of action are outlined in the primary research articles. The following are summaries of key methodologies employed.

Cell Viability Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cancer cells are treated with this compound or vehicle control for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6RP, cleaved PARP1, γH2AX, total S6RP).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry)

-

Cancer cells are treated with this compound or vehicle control.

-

Cells are harvested, washed, and fixed in ethanol.

-

Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Apoptosis Assay (Flow Cytometry)

-

Cancer cells are treated with this compound or vehicle control.

-

Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (e.g., propidium iodide or 7-AAD).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a potent multikinase inhibitor that exerts its anticancer effects by targeting multiple, interconnected signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression. Its ability to simultaneously inhibit key nodes in the PI3K/AKT/mTOR and MAPK pathways, as well as other important kinases, underscores its potential as a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in various cancer types.

References

- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stathmin 1 regulates mitophagy and cellular function in hematopoietic stem cells | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Cancers | Free Full-Text | The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound HAS ANTINEOPLASTIC EFFECTS ON HUMAN AND MURINE CML CELL MODELS | Hematology, Transfusion and Cell Therapy [htct.com.br]

AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AD80 is a potent, orally bioavailable, small molecule multikinase inhibitor that has demonstrated significant preclinical activity against a range of cancer types. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed experimental protocols for key assays and visualizations of the signaling pathways affected by this compound are included to support further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C22H19F4N7O.[1][2][3] It possesses a molecular weight of 473.43 g/mol .[1][2][3] The unique structural features of this compound contribute to its potent and selective inhibitory activity against multiple protein kinases.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C22H19F4N7O | [1][2][3] |

| Molecular Weight | 473.43 g/mol | [1][2][3] |

| CAS Number | 1384071-99-1 | [1][2][3] |

| SMILES | O=C(NC1=CC(C(F)(F)F)=CC=C1F)NC2=CC=C(C3=NN(C(C)C)C4=NC=NC(N)=C43)C=C2 | [3] |

| Solubility | DMSO: 94 mg/mL (198.55 mM) | [4] |

| Ethanol: 94 mg/mL (198.55 mM) | [4] | |

| Water: Insoluble | [4] |

Mechanism of Action

This compound is a multikinase inhibitor that exerts its anti-cancer effects by targeting several key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][4] Its primary targets include RET (Rearranged during Transfection), RAF, SRC, and S6K (Ribosomal S6 Kinase), while exhibiting significantly reduced activity against mTOR (mammalian Target of Rapamycin).[1][4]

The inhibitory concentration (IC50) of this compound against RET, a receptor tyrosine kinase frequently mutated in various cancers, has been determined to be 4 nM.[2][4] While specific IC50 values for RAF, SRC, and S6K are not consistently reported in publicly available literature, studies have confirmed that this compound potently inhibits their activity.[1][4] This multi-targeted approach allows this compound to simultaneously block redundant or compensatory signaling pathways that can lead to drug resistance.

This compound's mechanism of action involves the inhibition of phosphorylation of its target kinases and their downstream effectors.[5] This disruption of key signaling cascades, namely the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound's inhibition of S6K, a downstream effector of mTOR, disrupts protein synthesis and cell cycle progression. By not directly inhibiting mTOR, this compound may avoid some of the feedback activation loops that can limit the efficacy of mTOR inhibitors.[5]

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound's inhibition of RAF kinases blocks the phosphorylation of MEK and subsequently ERK, leading to decreased transcriptional activation of genes involved in cell growth and division.[5]

Preclinical Activity

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including colorectal cancer, acute leukemia, and pancreatic cancer.[5][6][8] In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines and induces apoptosis.[1] In vivo studies using mouse xenograft models have further confirmed the anti-tumor efficacy of this compound, showing significant tumor growth inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Materials:

-

Recombinant human kinases (RET, RAF, SRC, S6K)

-

Kinase-specific peptide substrates

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated target proteins (e.g., p-RET, p-ERK) in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for oral or intraperitoneal administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the mice daily or as per the desired schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a promising multikinase inhibitor with potent activity against key oncogenic drivers. Its ability to target multiple signaling pathways simultaneously offers a potential strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multikinase Inhibitor AD80: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD80 is a potent, orally bioavailable multikinase inhibitor demonstrating significant antitumor activity across a range of preclinical cancer models. This document provides an in-depth technical overview of the biological activity of this compound, with a focus on its mechanism of action, target inhibition, and effects on key cellular signaling pathways. Quantitative data are presented to facilitate comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the compound's activity and associated research methodologies.

Core Mechanism of Action

This compound is a polypharmacological agent that exerts its anticancer effects by targeting multiple key kinases involved in tumor cell proliferation, survival, and growth. Its primary targets include RET (rearranged during transfection), RAF, SRC, and S6 Kinase (S6K), with a significantly reduced activity against mTOR.[1][2] This multi-targeted approach allows this compound to overcome some of the resistance mechanisms that can arise from the inhibition of a single kinase. The compound is particularly effective in inhibiting the Ras-Erk signaling pathway.[2]

Quantitative Data: Kinase Inhibition

The inhibitory activity of this compound against its primary kinase targets has been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key measure of its potency.

| Target Kinase | IC50 Value | Reference |

| RET | 4 nM | [3][4] |

| RAF | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |

| SRC | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |

| S6K | Strong Inhibition (Specific IC50 not detailed in the provided results) | [1][2] |

Key Signaling Pathways Modulated by this compound

This compound demonstrates significant modulatory effects on the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, both of which are critical for cell growth and survival and are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

This compound's inhibition of S6K, a downstream effector of the PI3K/AKT/mTOR pathway, leads to the suppression of protein synthesis and cell growth.[1] In acute leukemia models, this compound has been shown to reduce the phosphorylation of S6 ribosomal protein, a downstream target of S6K, and target the PI3K/STMN1 axis.[5]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

MAPK/ERK Pathway

This compound is an effective inhibitor of the Ras-Erk pathway.[2] By targeting RAF kinases, this compound prevents the phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase), a key regulator of cell proliferation and survival.

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Cellular Effects of this compound

In various cancer cell models, this compound has been shown to induce a range of antitumor effects, including:

-

Apoptosis: this compound induces programmed cell death in thyroid and colorectal cancer cells.[2]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, thereby inhibiting cell proliferation.[5]

-

DNA Damage: this compound has been observed to induce markers of DNA damage.[5]

-

Inhibition of Clonogenicity: It reduces the ability of single cancer cells to grow into colonies.

-

Autophagy: In pancreatic cancer cells, this compound has been shown to induce autophagy.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

This protocol is for the detection of key phosphorylated and total proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-AKT, anti-AKT, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Caption: General workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound.

Materials:

-

Cell culture plates (e.g., 6-well plates)

-

Complete cell culture medium

-

This compound compound

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in culture plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for colony formation in the control group (typically 7-14 days). The medium can be replaced with fresh medium containing this compound every few days.

-

Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with methanol. Stain the colonies with crystal violet solution.

-

Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a promising multikinase inhibitor with potent activity against key oncogenic drivers. Its ability to modulate critical signaling pathways and induce a variety of antitumor cellular effects makes it a compelling candidate for further preclinical and clinical development in the treatment of various cancers. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers investigating the biological activity of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound|1384071-99-1|COA [dcchemicals.com]

- 5. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

AD80 (CAS No. 1384071-99-1): A Technical Guide to a Potent Multikinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD80 is a potent, orally bioavailable, multikinase inhibitor identified through a chemical genetic screening approach. It demonstrates significant activity against key oncogenic drivers including RET (rearranged during transfection), BRAF, SRC, and S6K (ribosomal protein S6 kinase), while exhibiting markedly reduced activity against mTOR (mammalian target of rapamycin). This selective polypharmacology allows for effective inhibition of the Ras/Raf/MEK/ERK and PI3K/AKT/S6K signaling pathways with an improved therapeutic index compared to less selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and visualization of its effects on critical signaling pathways.

Chemical and Physical Properties

This compound, with the CAS number 1384071-99-1, is a small molecule inhibitor with the following properties:

| Property | Value |

| CAS Number | 1384071-99-1 |

| Molecular Formula | C22H19F4N7O |

| Molecular Weight | 473.43 g/mol |

| SMILES | CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |

Mechanism of Action and Target Profile

This compound was developed to optimize the inhibition of key oncogenic pathways while avoiding the toxicity associated with broad mTOR inhibition.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target proteins.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a select panel of kinases crucial for tumor cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

| Target | IC50 (nM) | Reference |

| RET | 4 | [1][3][4] |

| RET (V804M) | 0.4 | [1] |

| RET (V804L) | 0.6 | [1] |

| BRAF | - | [1][3] |

| SRC | - | [1][3] |

| S6K | - | [1][3] |

Note: Specific IC50 values for BRAF, SRC, and S6K are not consistently reported in the public domain but their inhibition is a key feature of this compound's activity.

Signaling Pathway Inhibition

This compound's multikinase activity leads to the simultaneous blockade of two major signaling cascades implicated in cancer: the Ras-Erk (MAPK) pathway and the PI3K/Akt/S6K pathway. By inhibiting RET, a receptor tyrosine kinase, and downstream effectors like RAF, SRC, and S6K, this compound effectively abrogates signals that promote cell growth, proliferation, and survival.[1][5][6] A key design feature of this compound is its minimal activity against mTOR, which helps to avoid the feedback activation of the Ras-Erk pathway often seen with mTOR inhibitors.[1][2]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly those with RET gene alterations.

Inhibition of Cellular Phosphorylation

In KIF5B-RET-expressing Ba/F3 cells, this compound effectively prevents the phosphorylation of RET and its downstream signaling components, including ERK, AKT, and S6K, at low nanomolar concentrations.[1]

Anti-proliferative Activity

This compound inhibits the proliferation of various cancer cell lines, including medullary thyroid carcinoma (TT) and lung adenocarcinoma (LC-2/AD) cells.[1] This effect is often mediated through the induction of apoptosis.[5][6]

| Cell Line | Cancer Type | Key Mutation/Fusion | IC50 (approx. nM) | Reference |

| TT | Medullary Thyroid Carcinoma | RET (MEN2A) | Low nM range | [1][6] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET (MEN2B) | Low nM range | [1][6] |

In Vivo Efficacy

This compound exhibits a favorable pharmacokinetic profile and potent anti-tumor activity in preclinical animal models.

Xenograft Models

In patient-derived xenograft (PDX) models with RET rearrangements, oral administration of this compound leads to significant tumor shrinkage.[1] It has also shown superior tumor growth inhibition and reduced body-weight modulation compared to the multikinase inhibitor vandetanib in a mouse xenograft model.[4][6]

Other In Vivo Models

-

Drosophila Model: In a Drosophila model of multiple endocrine neoplasia type 2B (MEN2B), oral administration of this compound resulted in a notable 70-90% of animals developing to adulthood, a significant improvement over earlier compounds.[4]

-

Leukemia Model: this compound rescued 50% of mice transplanted with PTEN-deficient leukemia cells, highlighting its potential in hematological malignancies.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies on thyroid cancer cell lines.[6][7]

-

Cell Seeding: Seed MZ-CRC-1 or TT cells in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.2 nM to 20 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubation: Incubate the treated plates for 7 days.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunoblotting

This protocol is based on the analysis of protein phosphorylation in treated cells.[1]

-

Cell Culture and Treatment: Culture LC-2/AD cells to 70-80% confluency. Treat the cells with this compound (e.g., 10 or 100 nM) or vehicle control for 4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[6]

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 LC-2/AD cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).

-

Drug Administration: Administer this compound at a dose of 30 mg/kg by oral gavage once daily, five times a week.

-

Monitoring: Measure tumor volume and mouse body weight three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., immunoblotting for pharmacodynamic markers).

Conclusion

This compound is a promising multikinase inhibitor with a rationally designed target profile that confers high efficacy and low toxicity in preclinical models of cancer. Its potent inhibition of RET, BRAF, SRC, and S6K, coupled with the strategic avoidance of mTOR, makes it an attractive candidate for the treatment of cancers driven by these kinases, particularly those with RET alterations. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical genetic discovery of targ ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Pharmacologic Targeting of S6K1 in PTEN-Deficient Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Unraveling the Anti-Cancer Potential of AD80: A Multikinase Inhibitor Targeting Key Oncogenic Pathways

For Immediate Release

A comprehensive technical guide released today offers an in-depth analysis of AD80, a promising multikinase inhibitor demonstrating significant anti-neoplastic activity across a range of cancer models. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's mechanism of action, highlighting its potent inhibition of critical signaling pathways involved in tumor growth and survival.

This compound has been identified as a potent inhibitor of several key kinases, including RET, RAF, SRC, and S6K, with a notably reduced activity against mTOR.[1][2][3] This selective targeting allows for the disruption of major oncogenic signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.[2][4]

Mechanism of Action and Cellular Effects

This compound's therapeutic potential stems from its ability to induce a cascade of anti-cancer effects. By inhibiting its target kinases, this compound effectively curtails downstream signaling, leading to a significant reduction in the phosphorylation of key proteins such as the S6 ribosomal protein (S6RP).[2][4] This disruption of vital cellular processes culminates in several observable anti-tumor outcomes:

-

Reduced Cell Viability and Clonogenicity: Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the viability and colony-forming ability of cancer cells.[4][5]

-

Induction of Apoptosis: this compound promotes programmed cell death, a crucial mechanism for eliminating cancerous cells.[6][7] This is evidenced by an increase in the subG1 cell population during cell cycle analysis and the cleavage of PARP1, a key marker of apoptosis.[2][8]

-

Cell Cycle Arrest: The inhibitor effectively halts the progression of the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[2][8]

Efficacy in Preclinical Cancer Models

The anti-tumor properties of this compound have been validated in various preclinical cancer models, including:

-

Colorectal Cancer: In colorectal cancer cell lines, this compound has been shown to selectively reduce cell viability and inhibit clonogenicity.[2][4]

-

Pancreatic Cancer: this compound demonstrates potent activity against pancreatic cancer cells, inducing mitotic catastrophe, autophagy, and apoptosis.[5][8][9]

-

Acute Leukemia: In acute leukemia models, this compound has exhibited antineoplastic effects by targeting the PI3K/STMN1 axis.[6]

-

Patient-Derived Xenografts (PDX): The use of PDX models, which closely mimic the characteristics of patient tumors, is a crucial step in preclinical drug evaluation.[10][11][12] While specific this compound-PDX studies are emerging, this model system holds significant promise for further validating the inhibitor's efficacy.

Quantitative Analysis of this compound's Potency

The following tables summarize the available quantitative data on this compound's inhibitory activity and its effects on cancer cell lines.

| Kinase Target | IC50 Value |

| RET | 4 nM[1] |

| RAF | Not Reported |

| SRC | Not Reported |

| S6K | Not Reported |

IC50 values for RAF, SRC, and S6K are not yet publicly available in the reviewed literature.

| Cell Line (Cancer Type) | Assay | IC50 Value | Reference |

| MIA PaCa-2 (Pancreatic) | Cell Viability | 0.08 - 12.3 µM | [8] |

| PANC-1 (Pancreatic) | Cell Viability | 4.46 - 30.38 µM | [8] |

| AsPC-1 (Pancreatic) | Cell Viability | 0.33 - 43.24 µM | [8] |

| Cell Line | Treatment | G2/M Phase Arrest | SubG1 (Apoptosis) |

| Pancreatic Cancer Cells | This compound | Increased | Increased |

Specific percentage increases in G2/M and subG1 phases vary across cell lines and experimental conditions.

Signaling Pathway Inhibition by this compound

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Experimental Protocols

This guide provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-S6RP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony.

[3]Protocol:

-

Cell Seeding: Plate a low density of cells in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound and allow them to grow for 1-3 weeks, depending on the cell line's doubling time.

-

Fixation and Staining: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Future Directions and Clinical Outlook

While preclinical data for this compound is compelling, information regarding its progression into clinical trials is not yet publicly available. Further investigation, including studies in patient-derived xenograft models and eventually, well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in cancer treatment.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into this compound and its role in the ever-evolving landscape of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ad-VT causes ovarian cancer A2780 cell death via mitochondrial apoptosis and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

Unraveling the Multi-Targeted Approach of AD80: A Technical Guide

For Immediate Release

A Deep Dive into the Polypharmacology of AD80 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polypharmacology of the multi-kinase inhibitor, this compound. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as an in-depth resource for understanding the multifaceted mechanism of action of this compound in cancer therapy.

This compound is a rationally designed multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical cancer models, including thyroid, colorectal, pancreatic, and leukemia models.[1][2] Its therapeutic potential stems from its ability to simultaneously engage multiple key signaling nodes involved in cancer cell proliferation, survival, and growth.

Quantitative Analysis of this compound Kinase Inhibition

The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a distinct polypharmacological profile. A key feature of this compound is its potent inhibition of rearranged during transfection (RET) tyrosine kinase, a critical driver in certain types of thyroid cancer.[1] Furthermore, this compound targets other essential kinases implicated in oncogenic signaling pathways, including RAF, SRC, and S6 Kinase (S6K). Notably, this compound was designed to have greatly reduced activity against the mammalian target of rapamycin (mTOR), a strategic decision to avoid toxicity associated with broad mTOR inhibition.[1]

| Target Kinase | IC50 (nM) |

| RET (wild-type) | 4 |

| RET (V804L mutant) | 0.6 |

| RET (V804M mutant) | 0.4 |

| RAF | Data not publicly available |

| SRC | Data not publicly available |

| S6K | Data not publicly available |

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of this compound against key target kinases.

Deciphering the Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. Its concurrent inhibition of RET, RAF, and SRC effectively dampens the Ras-Erk pathway, a central signaling cascade that controls cell proliferation and survival.[1] Furthermore, by inhibiting S6K, a downstream effector of the PI3K/AKT/mTOR pathway, this compound disrupts protein synthesis and cell growth.[1] The strategic avoidance of direct mTOR inhibition is a key aspect of this compound's design, aiming to mitigate the feedback activation of the Ras-Erk pathway often observed with mTOR inhibitors.

References

Initial In Vitro Efficacy of AD80: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial in vitro studies of AD80, a novel multikinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and mechanism of action of this compound.

Executive Summary

This compound is a potent multikinase inhibitor demonstrating significant antineoplastic activity across a range of cancer cell lines in initial in vitro studies. This compound effectively targets key kinases involved in oncogenic signaling pathways, including RET, RAF, SRC, and S6K, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The following sections detail the quantitative efficacy of this compound, the experimental protocols used in these initial studies, and the elucidated signaling pathways.

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 24 h | 0.08 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 48 h | 12.3 | [1] |

| PANC-1 | Pancreatic Cancer | 24 h | 4.46 | [1] |

| PANC-1 | Pancreatic Cancer | 48 h | 30.38 | [1] |

| AsPC-1 | Pancreatic Cancer | 24 h | 0.33 | [1] |

| AsPC-1 | Pancreatic Cancer | 48 h | 43.24 | [1] |

| HPDE (non-tumor) | Normal Pancreatic Duct | 24 h | 1.48 | [1] |

| HPDE (non-tumor) | Normal Pancreatic Duct | 48 h | 4.78 | [1] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | 0.4 - 1.1 nM | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 0.4 - 1.1 nM | [2] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

Following incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values are determined by nonlinear regression analysis.

Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation and survival.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound compound

-

6-well plates or 35 mm dishes

-

Crystal violet staining solution (0.5% in 10% ethanol)

Procedure:

-

Seed a low density of cells (e.g., 1 x 10³ cells per 35 mm plate) to allow for colony formation.[1]

-

Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 μM) and a vehicle control.[1]

-

Incubate the plates for 10-15 days, allowing sufficient time for colonies to form.[1]

-

After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol), and stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction by normalizing the number of colonies in the treated groups to that in the control group.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture dishes and treat with this compound (e.g., 0.25, 0.5, and 1 µM) for a specified duration (e.g., 72 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate at room temperature for 5-10 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound multikinase inhibition of oncogenic signaling pathways.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The initial in vitro studies of this compound reveal its potential as a potent anticancer agent. Its multikinase inhibitory activity, particularly against key drivers of cell proliferation and survival, translates to significant cytotoxic and anti-proliferative effects in various cancer cell models. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for AD80 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AD80, a potent multikinase inhibitor, in cell culture experiments. This compound has demonstrated significant anti-neoplastic effects in various cancer cell lines by targeting key signaling pathways, leading to the induction of mitotic catastrophe, autophagy, and apoptosis.[1][2][3][4][5] This document outlines methodologies for assessing the efficacy of this compound and understanding its mechanism of action in cancer cells.

Overview of this compound

This compound is a multikinase inhibitor that has shown efficacy against a range of cancers, including pancreatic and colorectal cancer.[1][6] Its primary mechanism of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, namely the PI3K/AKT/mTOR and MAPK pathways.[6] By targeting multiple kinases within these pathways, this compound can effectively reduce cancer cell viability and proliferation.[1][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on pancreatic cancer cell lines.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines [2]

The half-maximal inhibitory concentration (IC50) of this compound was determined in three pancreatic cancer cell lines (MIA PaCa-2, PANC-1, and AsPC-1) at different time points.

| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |

| MIA PaCa-2 | 1.2 | 0.8 | 0.5 |

| PANC-1 | 2.5 | 1.5 | 0.9 |

| AsPC-1 | 3.0 | 2.0 | 1.2 |

Table 2: Summary of Experimental Conditions for this compound Treatment [1]

This table outlines the typical concentrations and incubation times for various cell-based assays with this compound in pancreatic cancer cell lines.

| Experiment | Cell Lines | This compound Concentration (µM) | Incubation Time |

| Cell Viability (MTT Assay) | MIA PaCa-2, PANC-1, AsPC-1 | 0.032 - 100 | 24, 48, 72 hours |

| Clonogenic Assay | MIA PaCa-2, PANC-1, AsPC-1 | 0.016 - 10 | 10 - 15 days |

| Cell Cycle Analysis | MIA PaCa-2, PANC-1, AsPC-1 | 0.25, 0.5, 1 | 72 hours |

| Western Blot Analysis | MIA PaCa-2, PANC-1, AsPC-1 | 0.25, 0.5, 1 | 72 hours |

| Autophagy Analysis | PANC-1 | 1 | 72 hours |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies using this compound in pancreatic cancer cell lines and can be adapted for other cancer types.[1]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1N HCl in anhydrous isopropanol)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells for each condition relative to the vehicle-treated cells and determine the IC50 values using non-linear regression analysis.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates or 35 mm dishes

-

Crystal violet staining solution (0.5% in 10% ethanol)

Procedure:

-

Seed 1 x 10³ cells per well in a 6-well plate or 35 mm dish.

-

Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 µM).

-

Incubate the plates for 10-15 days, allowing colonies to form.

-

After the incubation period, wash the colonies with PBS and fix them with 10% buffered formalin.

-

Stain the colonies with crystal violet solution for 30-60 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of colonies (containing at least 50 cells) and calculate the survival fraction for each treatment group compared to the control.

Cell Cycle Analysis

This protocol analyzes the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

60 mm cell culture dishes

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed 2 x 10⁵ cells per 60 mm dish and allow them to attach.

-

Treat the cells with this compound (e.g., 0.25, 0.5, and 1 µM) for 72 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-RPS6, p-ERK1/2, p-AURKA/B/C, PARP, LC3B, α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound (e.g., 0.25, 0.5, and 1 µM) for 72 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the general experimental workflow.

Caption: this compound inhibits the MAPK and PI3K/AKT/mTOR pathways.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound is a promising multi-kinase inhibitor with potent anti-cancer activity. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound in cell culture models. By understanding its mechanism of action and its impact on key cellular processes, the development of this compound as a therapeutic agent can be further advanced.

References

- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of AD80 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AD80, a multi-kinase inhibitor, in preclinical mouse xenograft models of cancer. This document outlines the mechanism of action of this compound, detailed experimental protocols for in vivo studies, and representative data for assessing anti-tumor efficacy, pharmacokinetics, and toxicity.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival, including RET, RAF, SRC, and S6K.[1][2][3][4] Notably, it exhibits significantly reduced activity against mTOR, which may offer a distinct therapeutic window and toxicity profile.[1][2][3][4] By targeting key nodes in oncogenic signaling pathways, this compound has demonstrated anti-neoplastic effects in various cancer models, including colorectal, pancreatic, and acute leukemia.[5][6][7][8] These characteristics make this compound a compelling candidate for preclinical evaluation in mouse xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of several key signaling proteins. Its primary targets include:

-

RET (Rearranged during transfection): A receptor tyrosine kinase often mutated or rearranged in various cancers, including thyroid and lung cancer.

-

RAF kinases (e.g., BRAF): Serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.[2][4]

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

-

S6K (Ribosomal protein S6 kinase): A downstream effector of the PI3K/AKT/mTOR pathway that plays a crucial role in protein synthesis and cell growth.[1][4]

By simultaneously blocking these pathways, this compound can induce cancer cell apoptosis and inhibit tumor growth.[1][5][7]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key signaling pathways targeted by this compound.

Experimental Protocols

This section provides detailed protocols for conducting a mouse xenograft study with this compound. These protocols are intended as a guide and may require optimization based on the specific cell line and research objectives.

Cell Line Selection and Culture

Select a human cancer cell line with known alterations in the pathways targeted by this compound (e.g., RET fusion, BRAF mutation).

-

Example Cell Lines:

-

Colorectal Cancer: Cell lines with KRAS or BRAF mutations.

-

Pancreatic Cancer: Cell lines with KRAS mutations.

-

Acute Leukemia: Patient-derived xenograft (PDX) models or cell lines with relevant mutations.

-

-

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Animal Model Selection

Immunocompromised mice are required for the engraftment of human tumor cells.

-

Recommended Strains:

-

Athymic Nude (nu/nu) mice: Suitable for many subcutaneous xenograft models.

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Offer a higher engraftment rate for some cell lines.

-

NSG (NOD scid gamma) mice: Highly immunodeficient, ideal for hematopoietic and patient-derived xenografts.[5][7][9]

-

-

Animal Husbandry: House mice in a specific pathogen-free (SPF) facility. Provide sterile food, water, and bedding. Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Tumor Implantation

The following is a general protocol for subcutaneous tumor implantation.

-

Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1x10^7 to 5x10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel®. Keep the cell suspension on ice.

-

Injection: Anesthetize the mouse using isoflurane or another approved anesthetic. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.

-

Monitoring: Monitor the animals daily for tumor appearance. Once tumors are palpable, measure them 2-3 times per week using digital calipers.

This compound Formulation and Administration

-

Formulation: A common vehicle for oral gavage of hydrophobic compounds in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be calculated based on the dosing volume and the average weight of the mice.

-

Dosage: A previously reported effective dose of this compound in a mouse xenograft model is 30 mg/kg .[1]

-

Administration: Administer this compound via oral gavage once daily, five times a week.[1] Use a proper-sized feeding needle to minimize stress and injury to the animal.

Experimental Workflow

The following diagram outlines the typical workflow for a mouse xenograft study with this compound.

Monitoring and Endpoints

-

Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times weekly and calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Body Weight: Record the body weight of each animal 2-3 times weekly as an indicator of general health and toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.

-

Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Data Presentation

The following tables provide a template for presenting quantitative data from an this compound mouse xenograft study. Please note that the data presented here is illustrative and should be replaced with actual experimental results.

Tumor Growth Inhibition

Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 102 ± 15 | 350 ± 45 | 850 ± 110 | 1520 ± 210 | - |

| This compound (30 mg/kg) | 105 ± 18 | 210 ± 30 | 420 ± 65 | 650 ± 95 | 57.2 |

Tumor growth inhibition is calculated at the end of the study.

Pharmacokinetic Parameters

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (30 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 1200 |

| Tmax (hr) | 2 |

| AUC (0-t) (ng*hr/mL) | 7500 |

| t½ (hr) | 6 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.

Toxicity Profile

Table 3: Toxicity Assessment of this compound in a 21-Day Mouse Xenograft Study

| Treatment Group | Average Body Weight Change (%) | Clinical Signs |

| Vehicle Control | +5.2 | Normal |

| This compound (30 mg/kg) | -3.5 | Mild, transient lethargy in the first week |

Conclusion

This compound is a promising multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical cancer models. The protocols and guidelines presented in this document provide a framework for conducting robust and reproducible mouse xenograft studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, execution, and data analysis is crucial for obtaining meaningful and translatable results.

References

- 1. Vandetanib inhibits growth of adenoid cystic carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes: AD80 Multi-Kinase Inhibitor

Introduction

AD80 is a potent, cell-permeable, multi-kinase inhibitor investigated for its anti-neoplastic properties.[1][2][3] It demonstrates significant inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and metastasis, including RET, BRAF, S6K, and SRC.[1][4][5][6] Notably, this compound also coordinately inhibits the TAM family receptor tyrosine kinase AXL, a key mediator of therapeutic resistance.[1][7] By targeting critical nodes in oncogenic signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, this compound serves as a valuable tool for cancer research and drug development.[2][8]

Physicochemical and Solubility Data

Proper preparation of a stock solution is critical for ensuring experimental reproducibility. The following table summarizes the key properties of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[6][7]

| Property | Data |

| Chemical Name | N-(4-((5-amino-4-(isopropyl)-4H-1,2,4-triazol-3-yl)methyl)phenyl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea |

| CAS Number | 1384071-99-1[4][5][9] |

| Molecular Formula | C₂₂H₁₉F₄N₇O[4][5][7] |

| Molecular Weight | 473.43 g/mol [4][5][7] |

| Appearance | White to off-white solid[7] |

| Solubility | DMSO: ≥ 8.3 mg/mL (≥ 17.5 mM)[7]Ethanol: Soluble[10]Water: Insoluble[10] |

| Purity | ≥ 98% (or as specified by the supplier) |

Mechanism of Action: Inhibition of Oncogenic Signaling

This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways. Receptor Tyrosine Kinases (RTKs) like c-MET and AXL are frequently overexpressed in tumors and contribute to resistance against targeted therapies.[11][12] Upon ligand binding, these receptors activate downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which drive cell proliferation and survival.[13][14] this compound's inhibitory action on AXL, as well as on key downstream effectors like RAF and SRC, effectively curtails these pro-tumorigenic signals.[1][7]

Protocols: Preparing this compound Stock Solution

1. Objective

To prepare a 10 mM stock solution of this compound using high-purity DMSO for use in in vitro and in vivo research applications.

2. Materials and Equipment

-

This compound powder (CAS: 1384071-99-1)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance (precision of at least 0.1 mg)

-

Weighing paper or boat

-

Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

-

Vortex mixer

-

Water bath or sonicator (optional, for aiding dissolution)[7]

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3. Safety Precautions

-

This compound is a bioactive compound with unknown toxicological properties.[15] Handle with care.

-

Perform all weighing and handling of the dry powder in a chemical fume hood or a ventilated balance enclosure.

-

Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.

-

Consult the Safety Data Sheet (SDS) provided by the supplier before handling.

4. Experimental Workflow